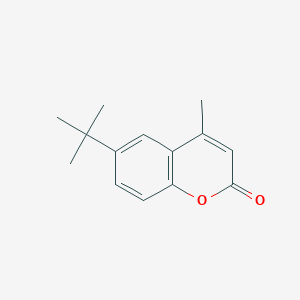
6-tert-Butyl-4-méthylcoumarine
Vue d'ensemble
Description
6-tert-Butyl-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of 6-tert-Butyl-4-methylcoumarin consists of a coumarin core with a tert-butyl group at the 6th position and a methyl group at the 4th position. This specific substitution pattern imparts unique properties to the compound, making it valuable for various applications.
Applications De Recherche Scientifique
6-tert-Butyl-4-methylcoumarin has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in various analytical techniques.
Biology: The compound’s fluorescence properties make it useful for studying biological processes, such as enzyme activity and cellular interactions.
Medicine: Research has explored its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with specific biological targets.
Analyse Biochimique
Biochemical Properties
The nature of these interactions can vary widely depending on the specific coumarin derivative and the biological context .
Cellular Effects
Coumarins have been found to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Coumarins can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Coumarins are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-Butyl-4-methylcoumarin can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. For 6-tert-Butyl-4-methylcoumarin, the starting materials typically include 4-methylphenol and tert-butyl acetoacetate. The reaction is carried out under acidic conditions, often using concentrated sulfuric acid or trifluoroacetic acid as the catalyst .
Industrial Production Methods: In industrial settings, the synthesis of 6-tert-Butyl-4-methylcoumarin may involve optimized reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-tert-Butyl-4-methylcoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the coumarin core to dihydrocoumarins or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups at specific positions on the coumarin ring .
Mécanisme D'action
The mechanism of action of 6-tert-Butyl-4-methylcoumarin involves its interaction with various molecular targets and pathways. The compound’s coumarin core allows it to bind to specific enzymes and receptors through hydrophobic interactions, hydrogen bonding, and π-π stacking. These interactions can modulate the activity of enzymes, inhibit microbial growth, or induce apoptosis in cancer cells. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparaison Avec Des Composés Similaires
4-Methylcoumarin: Lacks the tert-butyl group, resulting in different physical and chemical properties.
6,7-Dihydroxy-4-methylcoumarin: Contains hydroxyl groups at the 6th and 7th positions, which significantly alter its reactivity and biological activity.
7-Hydroxy-4-methylcoumarin: Known for its strong fluorescence and is commonly used in biochemical assays.
Uniqueness: 6-tert-Butyl-4-methylcoumarin’s unique substitution pattern (tert-butyl and methyl groups) imparts distinct properties, such as enhanced stability and specific fluorescence characteristics. These features make it particularly valuable for applications requiring robust and reliable performance, such as in industrial processes and advanced research .
Propriétés
IUPAC Name |
6-tert-butyl-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-9-7-13(15)16-12-6-5-10(8-11(9)12)14(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQZHRREUVIRFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170534 | |
| Record name | 6-t-Butyl-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17874-32-7 | |
| Record name | 6-t-Butyl-4-methylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017874327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17874-32-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-t-Butyl-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-tert-Butyl-4-methylcoumarin in the context of the provided research?
A: The research paper [] investigates the role of Trichoderma harzianum (TRIC8) in protecting sunflower plants against downy mildew disease caused by Plasmopara halstedii. The study identified 6-tert-Butyl-4-methylcoumarin as one of the metabolites specifically present in sunflower roots treated with TRIC8. While the study doesn't delve into the specific function of 6-tert-Butyl-4-methylcoumarin, its unique presence in TRIC8-treated roots suggests a potential role in the observed enhanced disease resistance and growth promotion. Further research is needed to elucidate its specific mechanism of action in this context.
Q2: Is there any connection between 6-tert-Butyl-4-methylcoumarin and the other research paper focusing on Ferula communis?
A: Interestingly, 6-tert-Butyl-4-methylcoumarin is also mentioned in the second research paper [], which focuses on characterizing the chemical composition of different parts of the Ferula communis plant. This study found 6-tert-Butyl-4-methylcoumarin as a major component of the essential oil extracted from Ferula communis stems. Although the study doesn't directly investigate the biological activity of this compound, it highlights its presence as a potentially significant constituent in Ferula communis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


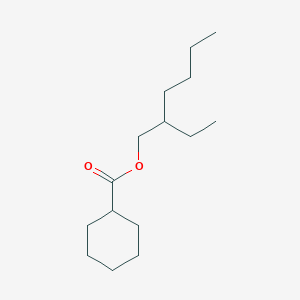
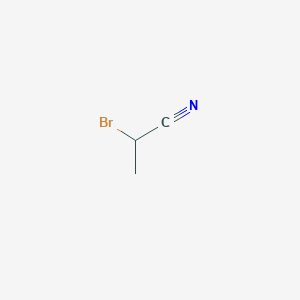
![[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3,10-triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate](/img/structure/B99973.png)
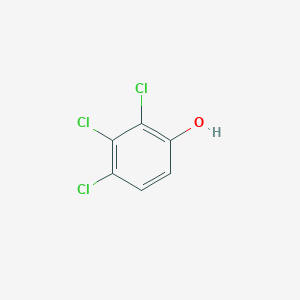
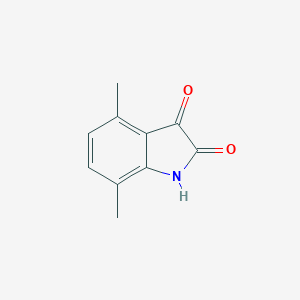
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)
![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)
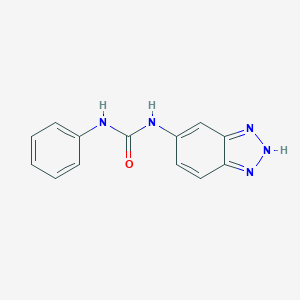
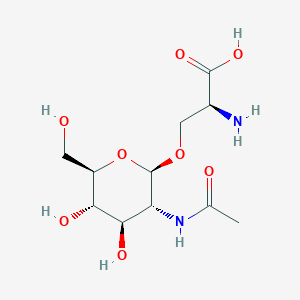
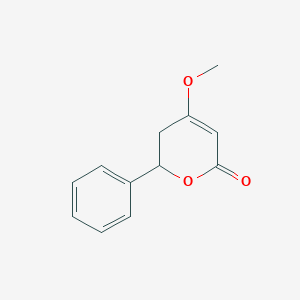
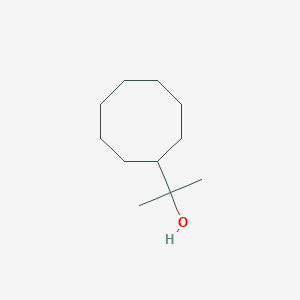
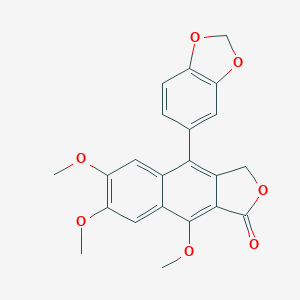
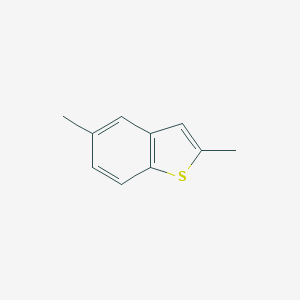
![5,6,8,9-Tetrahydrodibenz[a,j]anthracene](/img/structure/B99996.png)
